Dinordrin vs. Anordrin: 20-Fold Superior Potency in Uterotrophic Bioassay
In a direct comparative uterotrophic activity bioassay in rats, Dinordrin I demonstrated a 20-fold higher potency than the closely related analog, Anordrin (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) [1]. The slope of the reference compound ethynylestradiol differed significantly from that of Anordrin and Dinordrin I, precluding accurate potency estimates using the reference [1]. However, the direct comparison established a clear 20-fold potency advantage for Dinordrin I [1]. This heightened potency was also reflected in parallel single-dose oral antifertility studies in rats, where the antifertility effect generally paralleled the observed uterotrophic activity [1].
| Evidence Dimension | Relative Potency in Rat Uterotrophic Activity Bioassay |
|---|---|
| Target Compound Data | 20-fold higher potency than Anordrin |
| Comparator Or Baseline | Anordrin (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) |
| Quantified Difference | 20-fold |
| Conditions | Rat uterotrophic activity bioassay |
Why This Matters
This 20-fold potency differential directly impacts study design and procurement, as significantly lower quantities of Dinordrin are required to achieve the same biological effect compared to Anordrin, reducing cost-per-experiment and minimizing potential off-target effects at higher doses.
- [1] Crabbé, P., et al. Chemical synthesis and bioassay of anordrin and dinordrin I and II. Steroids 33.1 (1979): 85-96. View Source
